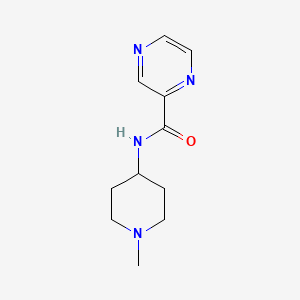![molecular formula C13H12N2O2 B4180705 1-[(5-methyl-3-isoxazolyl)carbonyl]indoline CAS No. 830339-85-0](/img/structure/B4180705.png)
1-[(5-methyl-3-isoxazolyl)carbonyl]indoline
Übersicht
Beschreibung
1-[(5-methyl-3-isoxazolyl)carbonyl]indoline is a chemical compound that belongs to the class of indoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 1-[(5-methyl-3-isoxazolyl)carbonyl]indoline involves the inhibition of CK1δ through binding to its ATP-binding site. This results in the disruption of circadian rhythms and other cellular processes that are regulated by CK1δ. Additionally, this compound has been shown to induce autophagy, a process by which cells break down and recycle their own components.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its inhibition of CK1δ and induction of autophagy, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(5-methyl-3-isoxazolyl)carbonyl]indoline in lab experiments is its high selectivity for CK1δ, which allows for more precise targeting of this protein kinase. Additionally, it has been found to have low toxicity and good pharmacokinetic properties. However, one limitation is that it may not be effective in all types of cancer, and more research is needed to determine its optimal therapeutic uses.
Zukünftige Richtungen
There are several future directions for research on 1-[(5-methyl-3-isoxazolyl)carbonyl]indoline. One area of interest is its potential use in treating sleep disorders and other circadian rhythm disorders. Another area of research is its potential use in treating bipolar disorder and other mood disorders. Additionally, more research is needed to determine its optimal therapeutic uses in cancer treatment and to explore its potential applications in other areas of neuroscience.
Wissenschaftliche Forschungsanwendungen
1-[(5-methyl-3-isoxazolyl)carbonyl]indoline has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which plays a key role in regulating circadian rhythms and other cellular processes. By inhibiting CK1δ, this compound may have therapeutic potential for conditions such as sleep disorders, bipolar disorder, and cancer.
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-8-11(14-17-9)13(16)15-7-6-10-4-2-3-5-12(10)15/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYYKSJJIWTDRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388023 | |
| Record name | ST50835351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
830339-85-0 | |
| Record name | ST50835351 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




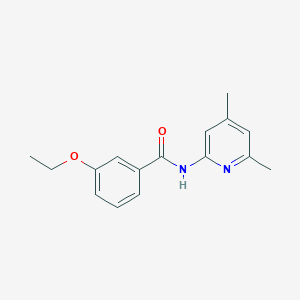
![2-(2-chloro-6-fluorophenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4180663.png)
![2-(2,6-dichlorophenyl)-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4180665.png)
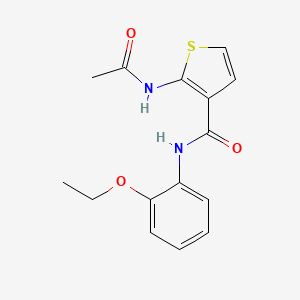
![N-cyclopentyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4180678.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4180685.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)
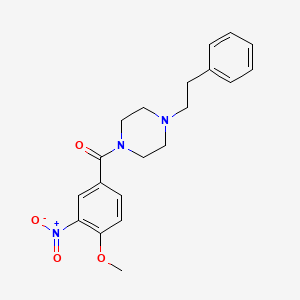
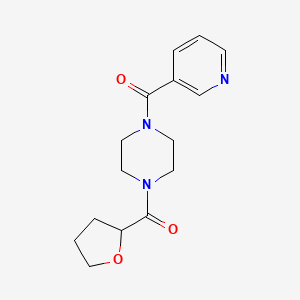

![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)

